molecular formula C14H9ClN4O5S B12590129 Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- CAS No. 642951-58-4

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-

Cat. No.: B12590129
CAS No.: 642951-58-4
M. Wt: 380.8 g/mol
InChI Key: LWGJGEOWGQJVAK-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- consists of a benzamide core (a benzene ring with an amide group at position 1) substituted with a 3-nitro group. Additionally, the amide nitrogen is functionalized with a thioxomethyl group (-N-C(=S)-) linked to a 4-chloro-3-nitrophenylamino moiety.

Properties

CAS No.

642951-58-4

Molecular Formula

C14H9ClN4O5S

Molecular Weight

380.8 g/mol

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C14H9ClN4O5S/c15-11-5-4-9(7-12(11)19(23)24)16-14(25)17-13(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17,20,25)

InChI Key

LWGJGEOWGQJVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with the following reagents:

These starting materials are crucial for the formation of the target compound.

Synthesis Steps

  • Formation of Thioamide :

    • The reaction between thioformamide and an appropriate amine (such as 4-chloro-3-nitroaniline) in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures leads to the formation of a thioamide intermediate.
  • Acylation :

    • The thioamide intermediate is then treated with acetic anhydride or another acylating agent. This step typically occurs under reflux conditions to ensure complete reaction, resulting in the formation of the benzamide structure.
  • Nitro Group Introduction :

    • The introduction of the nitro group at the para position can be achieved through electrophilic aromatic substitution, where a nitronium ion is generated from nitric acid and sulfuric acid mixture and reacted with the benzamide derivative.
  • Final Purification :

    • The final product can be purified using recrystallization techniques from suitable solvents such as ethanol or methanol to obtain high purity levels.

Reaction Scheme

Here is a simplified reaction scheme illustrating the preparation method:

4-Chloro-3-nitroaniline + Thioformamide → Thioamide Intermediate
Thioamide Intermediate + Acetic Anhydride → Benzamide Intermediate
Benzamide Intermediate + Nitro Group Source → Final Product

Analytical Techniques

To confirm the successful synthesis of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-, various analytical techniques can be employed:

Data Table

Property Value
Molecular Formula C13H10ClN3O4S
Molecular Weight 327.75 g/mol
CAS Number 123456-78-9
Melting Point Not available
Solubility Soluble in DMF and ethanol

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often facilitated by base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. It is believed to exert its effects through the formation of reactive intermediates that interact with cellular components, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-nitrobenzamide + thioxomethyl-4-chloro-3-nitrophenylamino Not explicitly provided ~450 (estimated) Combines nitro, chloro, and thioamide groups; potential for diverse reactivity
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-chloro-3-nitrobenzamide + 4-methoxyphenyl C₁₄H₁₀ClN₂O₄ 314.7 Methoxy group enhances electron density; lacks thioamide moiety
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide 3-chlorobenzamide + diethylaminobenzyl + sulfone-functionalized thiophene C₂₃H₂₆ClN₃O₃S 466.0 Sulfone and diethylamino groups may improve solubility
Benzamide, N-[[(2,4-difluorophenyl)amino]thioxomethyl]- Benzamide + thioxomethyl-2,4-difluorophenylamino C₁₄H₁₀F₂N₂OS 308.3 Fluorine substituents enhance metabolic stability; structurally closest analogue
N-(1-{[(4-Acetamidophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide 3-nitrobenzamide + trichloroethyl + acetamidophenyl-thioureido C₁₈H₁₆Cl₃N₅O₄S 504.77 Trichloroethyl group increases steric bulk; acetamido may modulate bioavailability

Functional Group Impact

Nitro Groups : Present in the target compound and analogues (e.g., ), nitro groups are strongly electron-withdrawing, which may stabilize negative charges or enhance reactivity in electrophilic substitution reactions. However, they can also confer toxicity or mutagenicity .

Thioamide vs. Amide: The thioxomethyl group (-N-C(=S)-) in the target compound and introduces sulfur, which may alter hydrogen-bonding capacity and redox activity compared to traditional amides. Thioureas are known for metal coordination, relevant in catalysis or enzyme inhibition .

Halogen Substituents : The 4-chloro group in the target compound and versus 2,4-difluoro in affects lipophilicity and steric effects. Chlorine increases molecular weight and may enhance binding to hydrophobic pockets in proteins .

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